1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL

Catalog No.
S15996290
CAS No.
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL

Product Name

1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL

IUPAC Name

1-(3-amino-1-bicyclo[1.1.1]pentanyl)ethanol

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-5(9)6-2-7(8,3-6)4-6/h5,9H,2-4,8H2,1H3

InChI Key

QOGFIIMKFQUVRC-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC(C1)(C2)N)O

1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL is a bicyclic compound characterized by its unique bicyclo[1.1.1]pentane structure, which includes an amine functional group and a hydroxyl group. Its molecular formula is C7_7H13_{13}NO, with a molecular weight of approximately 127.18 g/mol. The compound's structure can be represented as follows:

This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Typical for amines and alcohols:

  • Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The hydroxyl group can be reduced under specific conditions, potentially leading to the formation of alcohol derivatives.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom, allowing for the introduction of various substituents depending on the reaction conditions.

Research indicates that compounds similar to 1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.
  • Neuroprotective Effects: Compounds with similar structures have been investigated for their potential to protect neuronal cells from damage.
  • Enzyme Inhibition: The unique bicyclic structure may allow it to interact with specific enzymes, potentially leading to inhibition and therapeutic effects.

The synthesis of 1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis often begins with commercially available precursors like bicyclo[1.1.1]pentane derivatives.
  • Reactions: Common synthetic routes include:
    • The reaction of 3-aminobicyclo[1.1.1]pentane with ethanal (acetaldehyde) under acidic or basic conditions to form the target compound.
    • Use of protecting groups during certain steps to prevent unwanted reactions.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

The unique structural features of 1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL lend themselves to various applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Research Reagent: It can be utilized in biochemical assays and studies investigating enzyme interactions.
  • Material Science: Its chemical properties may allow it to be used in developing new materials with specific functionalities.

Interaction studies involving 1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL focus on its binding affinities and mechanisms of action:

  • Enzyme Binding: Research indicates that this compound can bind to specific enzymes, potentially inhibiting their activity through competitive inhibition.
  • Receptor Interaction: Studies suggest it may interact with neurotransmitter receptors, which could explain its neuroprotective effects.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL, highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
(3-Aminobicyclo[2.2.2]octan-2-YL)ethanol1208989-40-50.91Different bicyclic structure; potential for varied biological activity
(4-Aminobicyclo[2.2.2]octan-2-YL)methanol105176-66-70.91Contains a different ring system; varied pharmacological properties
(3-Aminocyclobutane-2,2-diyl)dimethanol1208989-40-50.91Smaller ring size; different reactivity profile

The uniqueness of 1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL lies in its specific bicyclic structure and the presence of both amine and alcohol functional groups, which may confer distinct biological activities compared to these similar compounds.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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